(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid
Description
Properties
Molecular Formula |
C10H10F3NO2 |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(5-14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 |
InChI Key |
XYYPXHLJMILYKK-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)C(=O)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Evans Oxazolidinone Methodology
The synthesis begins with the condensation of 4-(trifluoromethyl)benzaldehyde with a chiral oxazolidinone, forming an imine intermediate. Subsequent alkylation with a bromoacetate derivative introduces the carboxylic acid precursor. Hydrolysis of the oxazolidinone under acidic conditions (e.g., HCl/THF) yields the free amino acid with >98% enantiomeric excess (ee). Critical parameters include:
-
Temperature : Reactions conducted at −78°C to minimize racemization.
-
Solvent : Tetrahydrofuran (THF) for optimal solubility of intermediates.
-
Catalyst : Titanium(IV) chloride to enhance electrophilicity of the imine.
Enzymatic Resolution
Racemic mixtures of the amino acid can be resolved using immobilized lipases (e.g., Candida antarctica lipase B). The enzyme selectively acylates the (2S)-enantiomer, leaving the desired (2R)-isomer unreacted. This method achieves 99% ee but requires additional steps for acyl group removal.
Multi-Step Synthesis via Grignard Addition
A patent-pending route (WO2001094324A1) outlines a scalable synthesis leveraging Grignard reagents to construct the trifluoromethylphenyl moiety.
Reaction Sequence
-
Grignard Formation : 4-Bromo-(trifluoromethyl)benzene reacts with magnesium in THF to generate the aryl magnesium bromide.
-
Nucleophilic Addition : The Grignard reagent attacks a chiral glycine equivalent (e.g., (R)-2-tert-butyl-3-methylimidazolidin-4-one), forming a diastereomeric intermediate.
-
Acid Hydrolysis : Treatment with 6M HCl at 80°C cleaves the protecting group, yielding the free amino acid.
Table 1: Optimization of Grignard Reaction Conditions
| Parameter | Optimal Value | Yield (%) | ee (%) |
|---|---|---|---|
| Solvent | THF | 85 | 97 |
| Temperature (°C) | 25 | 92 | 99 |
| Mg Equivalents | 1.2 | 88 | 98 |
Catalytic Hydrogenation of Enamides
Transition-metal-catalyzed hydrogenation provides a stereoselective route to the target compound. A rhodium(I)-(R)-BINAP complex catalyzes the reduction of a β-enamide precursor derived from 4-(trifluoromethyl)cinnamic acid.
Enamide Preparation
The enamide is synthesized via condensation of methyl 3-amino-2-[4-(trifluoromethyl)phenyl]acrylate with benzoyl chloride. Hydrogenation at 50 psi H₂ in methanol with 0.5 mol% Rh catalyst achieves 95% conversion and 99% ee.
Substrate Scope and Limitations
-
Electron-Withdrawing Groups : Enhance reaction rates (e.g., −NO₂, −CF₃).
-
Steric Hindrance : Bulky substituents at the β-position reduce enantioselectivity.
Solid-Phase Peptide Synthesis (SPPS)
While primarily used for peptide chains, SPPS adapts to amino acid derivatives by employing Fmoc-protected (2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid. Resin-bound synthesis enables rapid iteration for structure-activity studies.
Deprotection and Cleavage
-
Fmoc Removal : 20% piperidine in DMF.
-
Resin Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) for 2 hours.
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
| Method | Cost (USD/kg) | Purity (%) | Scalability |
|---|---|---|---|
| Asymmetric Synthesis | 12,000 | 99.5 | Moderate |
| Grignard Addition | 8,500 | 98.0 | High |
| Catalytic Hydrogenation | 10,200 | 99.0 | Low |
Environmental Impact
-
Waste Streams : Grignard methods generate Mg salts, requiring neutralization.
-
Catalyst Recovery : Rhodium catalysts are recycled via ion-exchange resins.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium and copper . The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
-
Pharmaceutical Intermediate :
- This compound serves as an essential intermediate in the synthesis of drugs targeting neurological disorders, including anxiety and depression. Its structural similarity to natural amino acids allows it to interact effectively with biological systems, making it a candidate for drug development aimed at various diseases, including cancer and neurological disorders.
-
Research Tool :
- It is employed in academic research to study neurotransmitter systems and receptor interactions. The compound has been investigated for its potential effects on GABA(A) receptors, which are crucial for synaptic transmission and neuronal excitability.
- Modulation of Biological Pathways :
Case Study 1: Neurological Disorders
Research has demonstrated that compounds similar to (2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid can enhance GABA(A) currents in neuronal models, suggesting their potential role as anxiolytic or anesthetic agents. This highlights the compound's utility in developing therapeutic agents for treating anxiety and related disorders.
Case Study 2: Anticancer Activity
In vitro studies have shown that derivatives of (2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid exhibit anticancer properties by inducing apoptosis in cancer cell lines. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, enhancing the compound's efficacy against various cancer types .
Mechanism of Action
The mechanism of action of (2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes . This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is crucial in its applications in medicine and biology.
Comparison with Similar Compounds
Structural Analogs with Varied Substituent Positions
- The trifluoromethyl group is at the meta position on the phenyl ring, reducing electronic effects compared to the para position in the target compound .
- (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid (CAS 14464-68-7): The trifluoromethyl group is meta-substituted, and the stereochemistry is S-configuration. This enantiomer may exhibit divergent binding affinities in biological systems .
Chain-Length Variants
- (2R)-2-Amino-2-[4-(trifluoromethyl)phenyl]acetic acid (CAS 144789-73-1): Shorter carbon chain (acetic acid backbone) reduces steric bulk and may enhance solubility but limit hydrophobic interactions. The absence of a C3 carbon alters conformational flexibility .
Functional Group Modifications
- 2-Bromo-3-[4-(trifluoromethyl)phenyl]propanoic acid (CAS 1420794-20-2): Bromine replaces the amino group, increasing molecular weight (218.18 vs. 249.18 g/mol) and altering reactivity. The bromo-substituent may participate in nucleophilic substitution reactions, unlike the amino group .
- Crystal structure studies reveal dimerization via O–H⋯O hydrogen bonds, influencing solubility and crystallinity .
Trifluoromethyl vs. Trifluoromethoxy Derivatives
- (2R)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid (CAS 1241677-90-6): The trifluoromethoxy (-OCF₃) group increases steric bulk and electron-withdrawing effects compared to -CF₃.
Pharmacological and Physicochemical Properties
Metabolic Stability
The trifluoromethyl group in the target compound resists oxidative metabolism, prolonging half-life compared to non-fluorinated analogs. In contrast, trifluoromethoxy derivatives (e.g., CAS 1241677-90-6) are susceptible to enzymatic hydrolysis of the ether linkage .
Solubility and Crystal Packing
- Target Compound: Hydrogen bonding between the amino and carboxylic acid groups enhances water solubility.
- 3-[4-(Trifluoromethyl)phenyl]propanoic acid: Forms inversion dimers via O–H⋯O bonds, reducing solubility compared to the amino-substituted analog .
Analytical Characterization
- HPLC: Used for purity assessment (e.g., ATPR: 99.71% purity with retention time ~8.2 min under methanol-water gradients) .
- X-ray Crystallography: Confirms dimeric packing in non-amino analogs .
Biological Activity
(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid, also known as D-4-trifluoromethylphenylalanine, is an amino acid derivative notable for its unique trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This compound has garnered attention in various fields, particularly in pharmacology and medicinal chemistry, due to its potential therapeutic applications.
- Molecular Formula : C₁₀H₁₀F₃NO₂
- Molar Mass : 233.19 g/mol
- Structure : Contains a chiral center at the second carbon atom and a trifluoromethyl substituent attached to a phenyl ring.
The biological activity of (2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid is primarily linked to its role as an intermediate in the synthesis of bioactive compounds. It has been studied for its effects on neurotransmitter systems, particularly as an antagonist of certain receptors involved in neurological pathways. Its structural similarity to natural amino acids allows it to interact effectively with biological systems, making it a candidate for drug development targeting various diseases, including cancer and neurological disorders.
Biological Activity Overview
- Neurotransmitter Interactions : Research indicates that this compound may influence neurotransmitter uptake and receptor interactions, potentially modulating synaptic transmission and neuronal excitability.
- Antagonistic Properties : It has been identified as an antagonist for specific receptors, which can be crucial for developing treatments for conditions like depression and anxiety disorders.
- Potential Anti-Cancer Activity : Preliminary studies suggest that (2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid may exhibit anti-cancer properties by inhibiting pathways critical for tumor growth and proliferation.
Synthesis Methods
Several methods have been developed for synthesizing (2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid:
- Trifluoromethylation Reactions : These reactions introduce the trifluoromethyl group into organic compounds, enhancing their lipophilicity and biological activity.
- Enzymatic Methods : Utilizing enzymes such as D-threonine aldolase can selectively produce the desired stereoisomer with high enantiomeric purity .
Case Study 1: Neuropharmacological Effects
A study investigated the effects of (2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid on serotonin uptake in neuronal cultures. The results indicated that the compound significantly inhibited serotonin reuptake, suggesting potential applications in treating mood disorders .
Case Study 2: Antitumor Activity
In vitro assays demonstrated that this compound could inhibit the proliferation of specific cancer cell lines. The mechanism was attributed to its ability to interfere with signaling pathways essential for cell survival and growth.
Applications
The unique properties of (2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid make it valuable in both academic research and industrial applications:
- Pharmaceutical Development : As an intermediate in synthesizing various drug candidates targeting neurological disorders and cancer.
- Biochemical Research : Used as a tool compound to study receptor interactions and neurotransmitter dynamics.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing (2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Chiral resolution : Use of chiral auxiliaries or enzymatic resolution to ensure the (2R)-configuration.
- Protection-deprotection strategies : Temporary masking of the amino group (e.g., Boc or Fmoc protection) to prevent side reactions during coupling steps.
- Optimized reaction conditions : Solvents like DMF or THF and catalysts such as Pd/C for hydrogenation steps. Temperature control (e.g., 0–25°C) is critical for minimizing racemization .
Q. Which analytical techniques are most effective for confirming stereochemistry and purity?
- Methodological Answer :
- X-ray crystallography : Definitive confirmation of the (2R)-configuration via single-crystal analysis .
- NMR spectroscopy : H and F NMR to verify substituent positions and absence of diastereomers (e.g., coupling constants in H NMR for stereochemical analysis) .
- HPLC with chiral columns : Chiralpak IG-3 or similar to assess enantiomeric purity .
- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In vitro assays :
- Oncology : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.
- Enzyme inhibition : Fluorescence-based assays for targets like indoleamine 2,3-dioxygenase (IDO), leveraging the trifluoromethyl group’s electron-withdrawing properties .
- Antioxidant studies : DPPH radical scavenging assays to measure ROS inhibition .
- Control experiments : Compare activity against non-trifluoromethyl analogs to isolate substituent effects .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity across studies?
- Methodological Answer :
- Batch variability analysis : Use LC-MS to verify compound purity and stereochemistry, as impurities or racemization can skew results .
- Target validation : CRISPR knockout models to confirm specificity (e.g., IDO1/IDO2 knockout cells in enzyme assays) .
- Meta-analysis : Cross-reference IC50 values from multiple studies, adjusting for assay conditions (e.g., pH, serum concentration) .
Q. How does the trifluoromethyl group influence pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : LogP measurements (e.g., shake-flask method) show increased membrane permeability compared to non-fluorinated analogs .
- Metabolic stability : Conduct microsomal stability assays (human liver microsomes) to assess resistance to oxidative metabolism. The -CF3 group reduces CYP450-mediated degradation .
- Solubility : Use equilibrium solubility assays in PBS (pH 7.4) to quantify aqueous solubility; salt formation (e.g., sodium or hydrochloride salts) may improve bioavailability .
Q. What computational approaches predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with IDO or kinase targets. Focus on the trifluoromethyl-phenyl moiety’s role in hydrophobic pocket binding .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to simulate ligand-protein stability over 100+ ns trajectories. Analyze hydrogen bonding with the amino acid backbone .
- QSAR modeling : Develop models using descriptors like molar refractivity and polar surface area to optimize substituents .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodological Answer :
- Analog synthesis : Introduce substituents at the phenyl ring (e.g., -OCH3, -Cl) or modify the amino acid backbone (e.g., β-amino acid variants) .
- Biological testing : Parallel screening of analogs in enzyme inhibition and cell viability assays.
- Data analysis : Use principal component analysis (PCA) to correlate structural features (e.g., -CF3 position) with activity .
Data Contradiction Analysis
Q. Why do IC50 values for IDO inhibition vary between studies?
- Methodological Answer :
- Assay conditions : Differences in enzyme source (recombinant vs. cell lysate) or cofactor concentrations (e.g., ascorbic acid levels) .
- Compound preparation : Sonication or heating during dissolution can affect aggregation states. Use dynamic light scattering (DLS) to confirm monodisperse solutions .
- Statistical rigor : Replicate experiments with n ≥ 3 and report SEM to identify outliers .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Enantiomeric purity | >98% (HPLC, Chiralpak AD-H) | |
| LogP | 2.1 (±0.3) | |
| IDO1 IC50 | 0.86 µM (HEK293 cell lysate) | |
| Aqueous solubility | 0.12 mg/mL (pH 7.4) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
